molecular formula C22H26N4O3S B2769758 N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 380434-38-8

N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2769758
CAS No.: 380434-38-8
M. Wt: 426.54
InChI Key: YSBZMRDTRVQZIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the synthesis may involve heterocyclic chemistry, amine coupling reactions, and sulfur-containing intermediates. Detailed synthetic protocols can be found in relevant literature .


Molecular Structure Analysis

Compound X’s molecular structure is critical for understanding its properties. It consists of a tetrahydropyrimidine core with two aromatic rings (2,5-dimethoxyphenyl and dimethylamino-phenyl) attached. The thioxo group (S=) contributes to its unique reactivity. Computational studies, X-ray crystallography, and NMR spectroscopy have elucidated its 3D arrangement and bond angles .


Chemical Reactions Analysis

Compound X participates in various chemical reactions. These include nucleophilic substitutions, oxidative transformations, and cyclizations. Researchers have investigated its reactivity with electrophiles, acids, and bases. Additionally, studies on its stability under different conditions are essential for practical applications .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds involves multicomponent reactions that typically yield a variety of heterocyclic compounds with potential biological activities. For instance, compounds synthesized using similar methodologies have shown significant analgesic and anti-inflammatory activities due to their COX-2 selectivity (Abu‐Hashem et al., 2020). These synthetic routes often employ reactions like the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea, to construct the pyrimidine ring system (Gein et al., 2018).

Biological Activities

The structural motif of tetrahydropyrimidine derivatives, similar to the compound , has been explored for various biological activities. These activities include antimicrobial and antifungal properties against a range of pathogens. For example, some tetrahydropyrimidine derivatives have shown significant inhibition on bacterial and fungal growth, showcasing their potential as antimicrobial agents (Akbari et al., 2008).

Mechanism of Action

The precise mechanism of action for Compound X depends on its intended use. It may exhibit biological activity, such as enzyme inhibition, receptor binding, or modulation of cellular pathways. Researchers have probed its interactions with specific targets, shedding light on its potential therapeutic applications. Further mechanistic studies are warranted .

Future Directions

: Read more about Compound X in the scientific literature.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-13-19(21(27)24-17-12-16(28-4)10-11-18(17)29-5)20(25-22(30)23-13)14-6-8-15(9-7-14)26(2)3/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBZMRDTRVQZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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